4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,3-thiazol-2-amine
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Overview
Description
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,3-thiazol-2-amine is a complex organic compound that features a benzodioxin ring fused with a thiazole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-amine with phenyl isothiocyanate to form the intermediate thiourea derivative. This intermediate is then cyclized under acidic conditions to yield the desired thiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of key metabolic or signaling pathways in cells.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Exhibits potent antibacterial activity against various strains.
Uniqueness
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,3-thiazol-2-amine is unique due to its combined structural features of benzodioxin, thiazole, and phenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C17H14N2O2S |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H14N2O2S/c1-2-4-13(5-3-1)18-17-19-14(11-22-17)12-6-7-15-16(10-12)21-9-8-20-15/h1-7,10-11H,8-9H2,(H,18,19) |
InChI Key |
YGXFMZLEGMXFKD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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